4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Overview
Description
4-Iodo-6-oxabicyclo[321]octan-7-one is a bicyclic organic compound with the molecular formula C7H9IO2 It is characterized by the presence of an iodine atom and an oxabicyclo structure, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the bicyclic structure. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted derivatives, oxo compounds, and deiodinated bicyclic structures, which can be further utilized in various synthetic applications.
Scientific Research Applications
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.
Material Science: Utilized in the development of novel materials with specific chemical and physical properties.
Biological Studies: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets through its iodine atom and bicyclic structure. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological molecules. The oxabicyclo structure provides rigidity and spatial orientation, which is crucial for its interaction with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
- 4-Chloro-6-oxabicyclo[3.2.1]octan-7-one
- 4-Fluoro-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
4-Iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific synthetic applications where iodine’s reactivity is advantageous.
Properties
IUPAC Name |
4-iodo-6-oxabicyclo[3.2.1]octan-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFLEWPYOOJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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